6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Drug Discovery Medicinal Chemistry Assay Development

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1432680-81-3, C₁₀H₁₃BrClN, MW 262.57) is a substituted tetrahydroisoquinoline (THIQ) derivative that incorporates a bromine atom at the 6-position and a methyl group at the 8-position on the saturated bicyclic scaffold, isolated as the hydrochloride salt. This specific 6,8-substitution motif is evolutionarily distinct from earlier-explored 7-halo or 7,8-dihalo THIQ analogs, positioning the compound as a key intermediate for generating CNS-oriented lead libraries via cross-coupling chemistry.

Molecular Formula C10H13BrClN
Molecular Weight 262.57 g/mol
CAS No. 1432680-81-3
Cat. No. B1377460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1432680-81-3
Molecular FormulaC10H13BrClN
Molecular Weight262.57 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1CNCC2)Br.Cl
InChIInChI=1S/C10H12BrN.ClH/c1-7-4-9(11)5-8-2-3-12-6-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H
InChIKeyFLQUMDZJVBCOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Defining the 6,8-Substitution Pattern in the THIQ Scaffold


6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1432680-81-3, C₁₀H₁₃BrClN, MW 262.57) is a substituted tetrahydroisoquinoline (THIQ) derivative that incorporates a bromine atom at the 6-position and a methyl group at the 8-position on the saturated bicyclic scaffold, isolated as the hydrochloride salt . This specific 6,8-substitution motif is evolutionarily distinct from earlier-explored 7-halo or 7,8-dihalo THIQ analogs, positioning the compound as a key intermediate for generating CNS-oriented lead libraries via cross-coupling chemistry [1].

Why a Generic 7-Bromo-THIQ Cannot Substitute for 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride in CNS SAR Programs


THIQ-based PNMT and ASIC channel pharmacology is exquisitely sensitive to halogen position: 7-bromo-THIQ (IC₅₀ = 701 μM at ASIC3) and 7-bromo-3-methyl-THIQ (submicromolar PNMT Ki) represent separate, narrower SAR vectors that lack the 8-methyl group required for steric shielding and orthogonal C–C bond formation [1][2]. Substituting a 7-bromo or 6-bromo (non-methylated) analog forfeits the dual electronic/steric control at both the 6- and 8-positions that enables selective, sequential derivatization via Suzuki–Miyaura coupling, critical for building CNS-focused libraries from a single core [3].

Quantitative Differentiation Evidence: 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride Versus Closest Analogs


Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base Enables Direct Use in Biological Assays

The hydrochloride salt of 6-bromo-8-methyl-THIQ is documented to be 'typically more soluble in water compared to its free base form', a formulation advantage that reduces the need for DMSO co-solvents in aqueous assay systems . The free base (CAS 1375302-92-3, C₁₀H₁₂BrN, MW 226.11) lacks the protonated amine and requires organic co-solvents, increasing the risk of solvent interference artifacts at high concentrations .

Drug Discovery Medicinal Chemistry Assay Development

Distinct 6-Bromo-8-methyl Substitution Pattern Enables Orthogonal Suzuki–Miyaura Derivatization Unavailable to 7-Bromo-THIQ

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1375302-92-3) is explicitly designed for sequential palladium-catalyzed cross-couplings: the C6–Br serves as the electrophilic handle (Suzuki, Buchwald), while the C8–Me provides steric protection to direct regioselectivity [1]. In contrast, 7-bromo-8-methyl-THIQ (CAS 1784607-39-1) or 7-bromo-THIQ (CAS 17626-76-3) places the halogen at a position that lacks the same steric environment, leading to different coupling reactivity and potential regioisomeric mixtures when used in library synthesis .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Structurally Positioned Outside the 7,8-Dihalo PNMT Pharmacophore, Avoiding the Selectivity Liabilities of 7,8-Dihalo-THIQs

The prototypical PNMT pharmacophore requires 7- and 8-halogen substituents for potent inhibition, as disclosed in U.S. Patent 3,939,164, where 7,8-dichloro-THIQ represents the preferred embodiment [1]. The target compound carries only a single bromine at the 6-position, placing it outside this pharmacophoric model. By lacking the 7-halo group, it is predicted to avoid the strong α₂-adrenoceptor affinity that limits selectivity for 7-bromo-THIQ (Ki = submicromolar at PNMT but with significant α₂ off-target binding) [2][3].

Enzyme Inhibition CNS Pharmacology PNMT

Optimal Application Scenarios for 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride in CNS Lead Generation


CNS Library Synthesis via Sequential Suzuki–Miyaura Derivatization

The C6-bromine serves as a universal electrophilic handle for parallel Suzuki coupling with diverse aryl/heteroaryl boronic acids, while the C8-methyl group provides steric bulk to direct mono-functionalization. The hydrochloride salt form ensures homogeneous dissolution in aqueous reaction mixtures, facilitating automated library production [1].

Selective Scaffold for Non-PNMT CNS Targets

Because the 6-bromo-8-methyl pattern lacks the 7-halo substituent required for PNMT binding, this scaffold is predisposed for exploring other CNS receptors (e.g., sigma, dopamine, TRPM8) without the confounding PNMT activity that complicates 7-bromo-THIQ series . Researchers can initiate SAR campaigns with reduced polypharmacology risk.

Direct-to-Assay Solubility for Fragment-Based and Biophysical Screening

The pre-formed hydrochloride salt bypasses the need for high-percentage DMSO stock solutions, enabling direct dissolution in buffer systems used in SPR, NMR fragment screening, and ASIC channel electrophysiology assays . This reduces solvent-induced false positives in patch-clamp or fluorescence-based readouts.

Regioselective Building Block for Radioligand Precursor Synthesis

The defined 6,8-substitution pattern, combined with the ability to undergo halogen-metal exchange or direct coupling, provides a controlled entry point for introducing isotopic labels (e.g., ¹¹C or ³H) at the 6-position without affecting the 8-methyl group, useful for generating PET tracer candidates [1].

Quote Request

Request a Quote for 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.